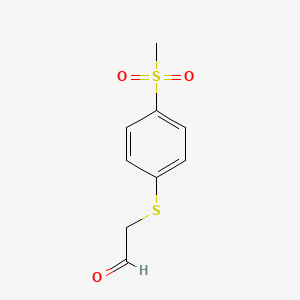
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a thioacetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-(methylsulfonyl)phenylthiol and an appropriate aldehyde precursor.
Reaction Conditions: The thiol group of 4-(methylsulfonyl)phenylthiol is reacted with the aldehyde under mild acidic or basic conditions to form the thioacetaldehyde linkage. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dichloromethane or ethanol.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction conditions and monitoring of product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetaldehyde moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly targeting cyclooxygenase (COX) enzymes.
Materials Science: It serves as a building block in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde exerts its effects involves:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators.
Pathways Involved: It interferes with the arachidonic acid pathway, leading to decreased synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation and pain.
相似化合物的比较
4-(Methylsulfonyl)phenylthiol: Shares the methylsulfonylphenyl moiety but lacks the thioacetaldehyde group.
2-(Methylsulfonyl)phenylacetaldehyde: Similar structure but with a different functional group arrangement.
Uniqueness: 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde is unique due to the combination of the methylsulfonylphenyl and thioacetaldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new materials and therapeutic agents.
属性
分子式 |
C9H10O3S2 |
|---|---|
分子量 |
230.3 g/mol |
IUPAC 名称 |
2-(4-methylsulfonylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10O3S2/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-6H,7H2,1H3 |
InChI 键 |
LIAYBGKQSWKRTQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


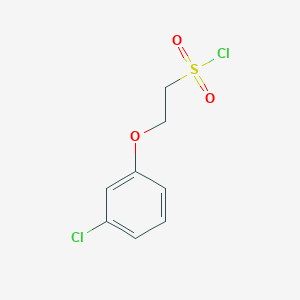

![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)

![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)
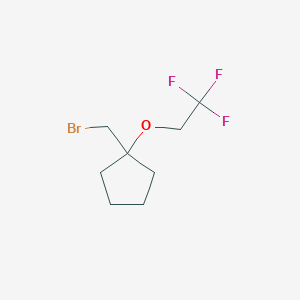
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
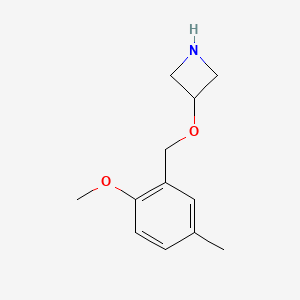
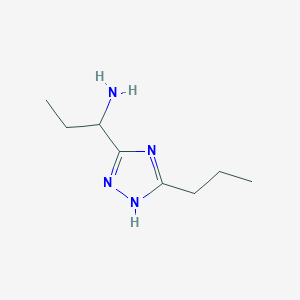
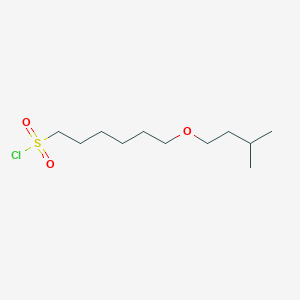
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
![5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid](/img/structure/B15326847.png)
